Cas no 7054-25-3 (Quinidine Gluconate)

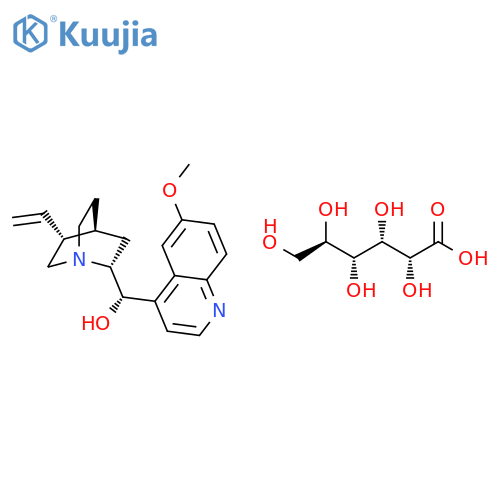

Quinidine Gluconate structure

商品名:Quinidine Gluconate

Quinidine Gluconate 化学的及び物理的性質

名前と識別子

-

- Quinidine Gluconate

- Quinidine mono-D-gluconate

- QUINAGLUTE

- Quinidine gluconate salt

- Quinidine gluconic acid

- QUINIDINE GLUCONATE (USP-RS)

- DTXSID801027497

- NS00080411

- D-Gluconic acid, compound with (9S)-6'-methoxycinchonan-9-ol

- Gluconic acid quinidine salt

- NSC757297

- QUINIDINE GLUCONATE [ORANGE BOOK]

- QUINIDINE GLUCONATE [USP-RS]

- QUINIDINE GLUCONATE (USP MONOGRAPH)

- QUINIDINE GLUCONATE [USP MONOGRAPH]

- SCHEMBL41479

- 9S-6'-Methoxy-cinchonan-9-ol, Mono-D-gluconate(salt)

- Dura-tab

- NSC-757297

- Quinidine gluconate salt, analytical standard

- Quinalan

- KBio1_000228

- quinidine D-gluconate

- CHEBI:27502

- Quinidine gluconate [USP]

- QUINIDINE GLUCONATE [VANDF]

- 6587-33-3

- Spectrum_000910

- EINECS 230-333-9

- HMS1920N18

- EX-6000

- QUINIDINE GLUCONATE [MART.]

- KBio2_003958

- KBioSS_001390

- CCG-38674

- NINDS_000228

- CINCHONAN-9-OL, 6'-METHOXY-, (9S)-, MONO-D-GLUCONATE

- Spectrum4_000987

- Pharmakon1600-01500523

- KBio3_001806

- NSC 757297

- W-110193

- SCHEMBL15541190

- SR-05000001710-2

- UNII-R6875N380F

- Cinchonan-9-ol, 6'-methoxy-, (9S)-, mono-D-gluconate (salt)

- Spectrum3_000893

- Quinidine, D-gluconate (salt)

- HMS500L10

- Q27094388

- Gluquinate

- Quinatime

- CHEMBL1200437

- QUINIDINE GLUCONATE [MI]

- SR-05000001710-1

- CS-0030857

- QUINIDINE GLUCONATE [WHO-DD]

- Duraquin

- Quinidine gluconate (USP)

- KBio2_001390

- DivK1c_000228

- SPECTRUM1500523

- Spectrum5_001080

- Quinidine gluonate

- 7054-25-3

- SR-05000001710

- Spectrum2_000408

- SPBio_000336

- Quinidine mono-D-gluconate (salt)

- R6875N380F

- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

- HY-B1751F

- KBioGR_001393

- Quinidine gluconate, United States Pharmacopeia (USP) Reference Standard

- KBio2_006526

- Quinidine monogluconate, d-

- HMS2092E19

- EINECS 229-517-1

- (9S)-6'-methoxycinchonan-9-ol--D-gluconic acid (1:1)

- QUINIDINE GLUCONATE (MART.)

- IDI1_000228

- DA-67076

- XHKUDCCTVQUHJQ-LCYSNFERSA-N

-

- インチ: InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19+,20-;2-,3-,4+,5-/m01/s1

- InChIKey: XHKUDCCTVQUHJQ-LCYSNFERSA-N

- ほほえんだ: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 520.24200

- どういたいしつりょう: 520.24208073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 11

- 重原子数: 37

- 回転可能化学結合数: 9

- 複雑さ: 627

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 184Ų

じっけんとくせい

- ゆうかいてん: 175-176 C

- PSA: 184.04000

- LogP: -0.38200

Quinidine Gluconate セキュリティ情報

- 危険物輸送番号:UN 1544

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 36-26

- RTECS番号:LZ5250000

-

危険物標識:

- 包装グループ:III

- 包装等級:III

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:6.1(b)

- 危険レベル:6.1(b)

- 危険レベル:6.1(b)

- 包装カテゴリ:III

Quinidine Gluconate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | EX-6000-1MG |

Quinidine gluconate salt |

7054-25-3 | >95% | 1mg |

£36.00 | 2025-02-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253335-5 g |

Quinidine gluconate salt, |

7054-25-3 | 5g |

¥338.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-253335-5g |

Quinidine gluconate salt, |

7054-25-3 | 5g |

¥338.00 | 2023-09-05 | ||

| TRC | Q685035-2.5g |

Quinidine Gluconate |

7054-25-3 | 2.5g |

$1470.00 | 2023-05-17 | ||

| Key Organics Ltd | EX-6000-10MG |

Quinidine gluconate salt |

7054-25-3 | >95% | 10mg |

£51.00 | 2025-02-08 | |

| Key Organics Ltd | EX-6000-5MG |

Quinidine gluconate salt |

7054-25-3 | >95% | 5mg |

£42.00 | 2025-02-08 | |

| TRC | Q685035-1g |

Quinidine Gluconate |

7054-25-3 | 1g |

$ 800.00 | 2023-09-06 | ||

| TRC | Q685035-250mg |

Quinidine Gluconate |

7054-25-3 | 250mg |

$184.00 | 2023-05-17 | ||

| Key Organics Ltd | EX-6000-100MG |

Quinidine gluconate salt |

7054-25-3 | >95% | 100mg |

£128.00 | 2025-02-08 |

Quinidine Gluconate 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

7054-25-3 (Quinidine Gluconate) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量